molecular formula C9H9ClN2O2 B14368173 3-[4-Chloro-3-(methoxymethoxy)phenyl]-3H-diazirene CAS No. 92614-64-7

3-[4-Chloro-3-(methoxymethoxy)phenyl]-3H-diazirene

Cat. No.: B14368173
CAS No.: 92614-64-7
M. Wt: 212.63 g/mol
InChI Key: GHAFXFZFNDYOBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-Chloro-3-(methoxymethoxy)phenyl]-3H-diazirene is an organic compound characterized by the presence of a diazirene ring attached to a phenyl group substituted with a chloro and a methoxymethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-Chloro-3-(methoxymethoxy)phenyl]-3H-diazirene typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Phenyl Ring Substituents: The phenyl ring is first substituted with a chloro group and a methoxymethoxy group. This can be achieved through electrophilic aromatic substitution reactions.

    Diazirene Ring Formation: The diazirene ring is then introduced through a series of reactions involving the formation of a diazo compound, followed by cyclization to form the diazirene ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[4-Chloro-3-(methoxymethoxy)phenyl]-3H-diazirene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove the diazirene ring or modify the substituents on the phenyl ring.

    Substitution: The chloro group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

3-[4-Chloro-3-(methoxymethoxy)phenyl]-3H-diazirene has several applications in scientific research:

    Chemistry: It can be used as a photoreactive probe in studying molecular interactions and reaction mechanisms.

    Biology: The compound can be employed in photoaffinity labeling to study protein-ligand interactions.

    Industry: It can be used in the synthesis of advanced materials with specific photoreactive properties.

Mechanism of Action

The mechanism of action of 3-[4-Chloro-3-(methoxymethoxy)phenyl]-3H-diazirene involves the absorption of light, leading to the formation of reactive intermediates. These intermediates can then interact with nearby molecules, forming covalent bonds and allowing for the study of molecular interactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    3-[4-Chloro-3-(methoxymethoxy)phenyl]-3H-diazirene: can be compared with other diazirene-containing compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific substituents on the phenyl ring, which can influence its reactivity and photochemical properties. The presence of the chloro and methoxymethoxy groups can affect the compound’s stability, solubility, and interaction with other molecules, making it distinct from other similar compounds.

Properties

CAS No.

92614-64-7

Molecular Formula

C9H9ClN2O2

Molecular Weight

212.63 g/mol

IUPAC Name

3-[4-chloro-3-(methoxymethoxy)phenyl]-3H-diazirine

InChI

InChI=1S/C9H9ClN2O2/c1-13-5-14-8-4-6(9-11-12-9)2-3-7(8)10/h2-4,9H,5H2,1H3

InChI Key

GHAFXFZFNDYOBJ-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=CC(=C1)C2N=N2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.